N'-Benzyl-4-methylbenzene-1-carboximidamide
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Overview
Description
N’-Benzyl-4-methylbenzene-1-carboximidamide is an organic compound with a complex structure that includes a benzyl group and a carboximidamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-4-methylbenzene-1-carboximidamide typically involves the reaction of 4-methylbenzene-1-carboximidamide with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of N’-Benzyl-4-methylbenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N’-Benzyl-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-Benzyl-4-methylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-Benzyl-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit nitric oxide production and nuclear factor-kappa B (NF-κB) transcriptional activity in macrophages, which contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methylbenzene: A structurally similar compound with a benzyl group attached to a methylbenzene ring.
4-Methylbenzene-1-carboximidamide: Another related compound with a carboximidamide group attached to a methylbenzene ring.
Uniqueness
N’-Benzyl-4-methylbenzene-1-carboximidamide is unique due to the presence of both benzyl and carboximidamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields of research .
Properties
CAS No. |
116204-77-4 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N'-benzyl-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
GDPWMAUZDOOVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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